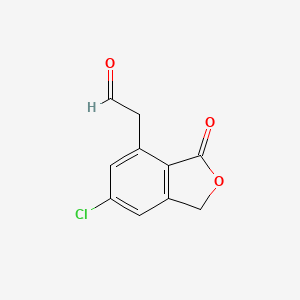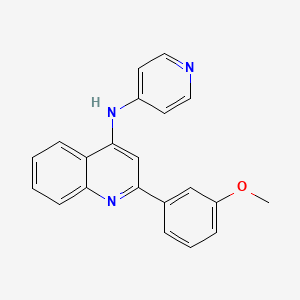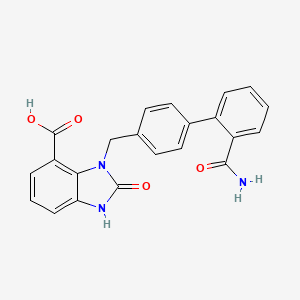
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrimidine and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of chloroacetyl chloride with guanidine derivatives.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrimidine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives .
Applications De Recherche Scientifique
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide to control various pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways . The thiadiazole ring can interact with nucleic acids, disrupting DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring also exhibit a range of biological activities.
Uniqueness
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is unique due to the combination of both thiadiazole and pyrimidine rings in its structure. This dual-ring system enhances its potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C8H9ClN6S |
|---|---|
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H9ClN6S/c1-2-15(8-14-11-4-16-8)6-3-5(9)12-7(10)13-6/h3-4H,2H2,1H3,(H2,10,12,13) |
Clé InChI |
BKGLOWGLVNGTRC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC(=NC(=N1)N)Cl)C2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)

![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)

![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)

![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)

